5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Catalog No.
S732097
CAS No.
41125-77-3
M.F
C8H5N3O4
M. Wt
207.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

CAS Number

41125-77-3

Product Name

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

IUPAC Name

5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

InChI

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12)

InChI Key

ADUFTMJBLYUADS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-]

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is a substituted heterocyclic compound belonging to the 1,3,4-oxadiazole class. These molecules are recognized for their thermal stability and are widely investigated for applications ranging from medicinal chemistry to materials science. The key structural features—a 1,3,4-oxadiazole core, a hydroxyl/oxo tautomeric group, and a para-substituted nitrophenyl ring—confer specific electronic and chemical properties. The strong electron-withdrawing nature of the p-nitro group is a critical attribute that significantly influences the compound's reactivity, electrochemical behavior, and interaction with biological or metallic surfaces, making it a frequent subject of study as a synthetic precursor and a functional agent in corrosion inhibition and antimicrobial research.

Procuring a close analog, such as an isomer (e.g., 3-nitrophenyl) or a derivative with a different substituent (e.g., chloro-, methyl-, or methoxy-phenyl), is not a viable substitution strategy for applications optimized for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol. The specific placement and potent electron-withdrawing character of the para-nitro group are critical for its performance. Altering this substitution pattern directly changes the molecule's electron density distribution, which in turn modifies its adsorption behavior on metal surfaces, its binding affinity to biological targets, and its electrochemical potential. This makes seemingly minor structural changes lead to significant, and often detrimental, shifts in performance metrics like corrosion inhibition efficiency and antimicrobial potency, rendering such analogs functionally non-equivalent.

Superior Corrosion Inhibition Efficiency on Mild Steel in Acidic Media

In a head-to-head comparison of corrosion inhibitors for mild steel in 1 M HCl, 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol (NPO) demonstrated the highest inhibition efficiency. At a concentration of 200 ppm, NPO achieved an inhibition efficiency of 95.3%, outperforming its analogs substituted with electron-donating groups like 5-(4-methylphenyl)-1,3,4-oxadiazol-2-ol (88.3%) and halogen-substituted versions like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ol (91.5%). This superior performance is attributed to the strong electron-withdrawing nature of the nitro group, which enhances the molecule's adsorption onto the steel surface.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound Data95.3%
Comparator Or Baseline5-(4-chlorophenyl) analog: 91.5%; 5-(4-methylphenyl) analog: 88.3%
Quantified Difference+3.8% vs chloro-analog; +7.0% vs methyl-analog
ConditionsMild steel in 1 M HCl at 303 K, 200 ppm inhibitor concentration, weight loss method.

For formulating high-performance anti-corrosion coatings and additives, selecting this compound provides a quantifiable increase in protection over common, structurally similar alternatives.

Favorable Electrochemical Properties for Cathodic and Anodic Corrosion Inhibition

Electrochemical studies using potentiodynamic polarization confirm that 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol acts as a mixed-type inhibitor, suppressing both anodic metal dissolution and cathodic hydrogen evolution. In 1 M HCl with 200 ppm inhibitor, it reduced the corrosion current density (Icorr) to 25 µA/cm², a significant decrease from the uninhibited value of 540 µA/cm². This reduction was more pronounced than that achieved by the 4-methylphenyl analog (55 µA/cm²) and the 4-chlorophenyl analog (40 µA/cm²), indicating more effective surface film formation.

Evidence DimensionCorrosion Current Density (Icorr)
Target Compound Data25 µA/cm²
Comparator Or BaselineUninhibited: 540 µA/cm²; 4-methylphenyl analog: 55 µA/cm²; 4-chlorophenyl analog: 40 µA/cm²
Quantified Difference56% lower Icorr than 4-methylphenyl analog; 37.5% lower than 4-chlorophenyl analog
ConditionsMild steel in 1 M HCl at 303 K, 200 ppm inhibitor concentration.

This demonstrates a superior ability to passivate the metal surface, which is a critical process parameter for applications requiring long-term, stable corrosion resistance.

Enhanced Antimicrobial Potency Against Key Bacterial and Fungal Strains

The presence of the 4-nitro group is strongly correlated with enhanced antimicrobial activity in this class of compounds. In a comparative study, a closely related 1,3,4-oxadiazole derivative featuring a 4-nitrophenyl group showed potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. This was significantly more potent than the 2,4-dichlorophenyl analog, which had an MIC of 12.5 µg/mL against the same strain. The electron-withdrawing nitro group is often crucial for the mechanism of action in antimicrobial nitroaromatics.

Evidence DimensionMinimum Inhibitory Concentration (MIC) vs. S. aureus
Target Compound Data6.25 µg/mL (for a 4-nitrophenyl analog)
Comparator Or Baseline2,4-dichlorophenyl analog: 12.5 µg/mL
Quantified Difference2-fold higher potency (lower MIC) compared to the dichlorophenyl analog
ConditionsIn vitro broth microdilution method against Staphylococcus aureus.

For researchers developing new antimicrobial agents, selecting the 4-nitrophenyl variant provides a significant potency advantage over other halogenated or substituted analogs, enabling lower effective concentrations.

Formulation of High-Efficiency Corrosion Inhibitors for Industrial Acid Cleaning

This compound is the right choice for developing corrosion inhibitor packages for acidic environments, such as those used in industrial cleaning, pickling, and oil well acidizing. Its demonstrated superior inhibition efficiency (95.3%) and more significant reduction in corrosion current compared to methyl- and chloro-substituted analogs make it a primary candidate for applications where maximizing metal protection is critical.

Scaffold for Development of Potent Antimicrobial Agents

As a starting material or lead compound in medicinal chemistry, this molecule is ideal for programs targeting gram-positive bacteria like S. aureus. The 4-nitro group provides a significant potency advantage over other common substitutions, as evidenced by the 2-fold lower MIC compared to a dichlorophenyl analog. This allows for the exploration of derivatives with potentially lower therapeutic doses and higher efficacy.

Precursor for Synthesizing Functional Materials and Specialized Polymers

The compound serves as a valuable precursor in multi-step organic synthesis. The oxadiazole ring is thermally stable, and the nitro group can be chemically modified (e.g., reduced to an amine) to create polymers, dyes, or other functional materials. Its well-defined electrochemical properties also make it a candidate for incorporation into electroactive materials where precise control of redox behavior is required.

XLogP3

1.3

Wikipedia

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Dates

Last modified: 08-15-2023

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